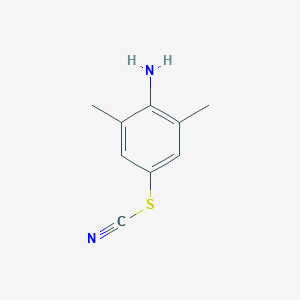

4-Amino-3,5-dimethylphenyl thiocyanate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-amino-3,5-dimethylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-3-8(12-5-10)4-7(2)9(6)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKTVTOQIRALCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367864 | |

| Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14031-02-8 | |

| Record name | 4-amino-3,5-dimethylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3,5 Dimethylphenyl Thiocyanate

Direct Thiocyanation Approaches for Aryl Amines

Direct thiocyanation involves the functionalization of a C-H bond on the aromatic ring of an aryl amine. This is a common and efficient way to form carbon-sulfur bonds. nih.gov These approaches can be broadly categorized into electrophilic, nucleophilic, and radical-mediated pathways.

Electrophilic Thiocyanation of Activated Arenes

Electrophilic thiocyanation is a highly effective method for introducing a thiocyanate (B1210189) group onto electron-rich aromatic rings, such as those of anilines. mdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic source of the thiocyanate group (SCN+) attacks the activated benzene (B151609) ring. The amino group and the two methyl groups of the precursor, 4-amino-3,5-dimethylaniline, are all activating and ortho-, para-directing, which strongly favors the introduction of the electrophile at the C4 position (para to the amino group).

Several reagent systems have been developed for this purpose. A prominent method involves the use of N-thiocyanating reagents, which are bench-stable and offer a safer alternative to historically used reagents like thiocyanogen chloride. organic-chemistry.org

One such advanced reagent is N-thiocyanatosaccharin. In a reaction catalyzed by a Lewis acid like iron(III) chloride, N-thiocyanatosaccharin can efficiently thiocyanate a wide range of activated arenes. This method is noted for its fast reaction times and excellent para-selectivity for substrates such as anilines, phenols, and anisoles. organic-chemistry.orgnih.gov The reaction is typically carried out under mild conditions.

Another common approach generates the electrophilic thiocyanating agent in situ. A combination of N-bromosuccinimide (NBS) and a thiocyanate salt, such as potassium thiocyanate (KSCN), produces N-thiocyanatosuccinimide (NTS) as the active electrophile. mdpi.comsemanticscholar.org This system has been successfully used for the thiocyanation of various substituted anilines, demonstrating good regioselectivity and high yields. mdpi.com The reaction mechanism involves the initial formation of NTS, which then acts as the electrophilic thiocyanate source. The lone pair of electrons on the amino nitrogen of the aniline (B41778) derivative enhances the nucleophilicity of the para-position, which then attacks the NTS to introduce the thiocyanate group. semanticscholar.org

Table 1: Electrophilic Thiocyanation of Anilines with N-Thiocyanatosuccinimide (NTS) This table is interactive. You can sort and filter the data.

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | 4-Thiocyanatoaniline | 95 | mdpi.com |

| 4-Methylaniline | 2-Amino-5-thiocyanatotoluene | 92 | mdpi.com |

| 4-Chloroaniline | 4-Chloro-2-thiocyanatoaniline | 94 | mdpi.com |

| 3,5-Dichloroaniline | 3,5-Dichloro-4-thiocyanatoaniline | 96 | mdpi.com |

Nucleophilic Substitution Strategies for Thiocyanate Introduction

The introduction of a thiocyanate group via nucleophilic aromatic substitution (SNAr) is a plausible, though less common, synthetic route for a compound like 4-Amino-3,5-dimethylphenyl thiocyanate. This method would require a precursor with a suitable leaving group, such as a halogen, at the 4-position of the 3,5-dimethylaniline (B87155) ring (e.g., 4-bromo-3,5-dimethylaniline). The thiocyanate ion (SCN-), typically from a salt like potassium or sodium thiocyanate, would act as the nucleophile.

However, SNAr reactions generally require the aromatic ring to be activated by strongly electron-withdrawing groups (e.g., nitro groups) in positions ortho and/or para to the leaving group. The precursor for this compound has three electron-donating groups (one amino, two methyl), which deactivate the ring towards nucleophilic attack. Consequently, forcing conditions, such as high temperatures and pressures, or the use of a metal catalyst (e.g., copper or palladium), would likely be necessary to facilitate this substitution. There is a lack of specific literature examples for the nucleophilic substitution of a thiocyanate group onto this particular or similarly substituted electron-rich aniline derivative, suggesting that electrophilic and radical pathways are generally preferred.

Radical-Mediated Thiocyanation Protocols

Radical-mediated thiocyanation offers an alternative to electrophilic methods for C-H functionalization. These reactions typically involve the generation of a thiocyanate radical (•SCN), which then attacks the aromatic ring. A variety of methods have been developed to generate this radical, often from ammonium (B1175870) thiocyanate, using chemical oxidants, photochemistry, or electrochemistry. rsc.org

Visible-light photocatalysis has emerged as a green and efficient method for radical thiocyanation. rsc.org In these systems, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) process. For instance, anilines can be oxidized to a radical cation, and simultaneously, the thiocyanate anion is oxidized to the thiocyanate radical. These two radicals then combine to form the thiocyanated product. rsc.org These reactions often proceed under mild, ambient conditions and can exhibit high regioselectivity for the para-position of anilines. rsc.org Photocatalyst-free systems have also been developed, where visible light irradiation alone is sufficient to promote the reaction between anilines and ammonium thiocyanate, potentially involving the formation of singlet oxygen as a key intermediate.

Mechanochemical methods provide a solvent-free alternative for radical thiocyanation. For example, ball milling of an aniline derivative with ammonium thiocyanate and an oxidizing agent like ammonium persulfate can produce aryl thiocyanates in good yields. nih.gov This method is noted for its simplicity, mild conditions, and tolerance of various functional groups. nih.gov The reaction is believed to proceed through the formation of a thiocyanate radical.

Synthesis through Precursors and Transformations

An alternative to direct C-H functionalization is the synthesis of the target molecule from a precursor that is then transformed into the final product. For this compound, the most logical precursor is 4-amino-3,5-dimethylaniline.

Derivatization from Substituted Anilines (e.g., 4-Amino-3,5-dimethylaniline)

The direct thiocyanation of 4-amino-3,5-dimethylaniline falls under the direct approaches described in section 2.1. The key consideration for this specific precursor is the directing effect of the substituents. The amino group is a powerful activating group and strongly directs incoming electrophiles or radicals to the para position. Since this position is already occupied by another amino group in this hypothetical precursor, this specific starting material is not suitable. A more appropriate precursor would be 3,5-dimethylaniline.

Ammonium thiocyanate is an inexpensive and readily available source of the thiocyanate group. wikipedia.org It is widely used in various thiocyanation protocols, typically in conjunction with an oxidizing agent to generate the reactive thiocyanating species. nih.govorgsyn.org

A classic example is the reaction of an N,N-dialkylaniline with ammonium thiocyanate and bromine in glacial acetic acid. This method generates thiocyanogen ((SCN)2) or a related electrophilic species in situ, which then reacts with the activated aromatic ring. orgsyn.org For primary anilines like 3,5-dimethylaniline, this method would be expected to yield the para-thiocyanated product.

Modern oxidative systems often employ greener or more convenient oxidants. For instance, a combination of ammonium thiocyanate and an oxidizing agent like ammonium persulfate has been used in both solvent-based and mechanochemical syntheses of aryl thiocyanates from anilines. nih.gov Other oxidants that have been successfully paired with ammonium thiocyanate include Oxone, hydrogen peroxide (often with a catalyst), and ceric ammonium nitrate (CAN). nih.gov

Table 2: Thiocyanation of Anilines using Ammonium Thiocyanate and an Oxidant This table is interactive. You can sort and filter the data.

| Substrate | Oxidant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | (NH4)2S2O8 | Ball milling, 1h | 4-Thiocyanatoaniline | 50 | nih.gov |

| 2-Nitroaniline | (NH4)2S2O8 | Ball milling, 1h | 2-Nitro-4-thiocyanatoaniline | 92 | nih.gov |

| N,N-Dimethylaniline | Bromine | Acetic acid, <20°C | 4-Thiocyano-N,N-dimethylaniline | 63-67 | orgsyn.org |

| 3-Methylaniline | (NH4)2S2O8 | Ball milling, 1h | 4-Amino-2-methylphenyl thiocyanate | 65 | nih.gov |

Strategies for Introducing the Thiocyanate Moiety onto Dimethylphenyl Rings

The primary approach for the synthesis of this compound involves the direct thiocyanation of 3,5-dimethylaniline. This transformation is typically achieved by generating an electrophilic thiocyanating agent in situ. One of the most common and effective methods employs a combination of an N-halosuccinimide, such as N-bromosuccinimide (NBS), and an alkali metal thiocyanate, like potassium thiocyanate (KSCN). In this reaction, NBS reacts with KSCN to form an electrophilic bromine thiocyanate or a related species, which then undergoes an electrophilic aromatic substitution with the highly activated 3,5-dimethylaniline. The amino group and the two methyl groups strongly activate the aromatic ring and direct the incoming electrophile to the position para to the amino group, resulting in high regioselectivity for the desired this compound.

Another effective strategy involves the use of N-thiocyanatosaccharin as the electrophilic thiocyanating reagent. researchgate.net This stable, crystalline solid can be activated by a Lewis acid, such as iron(III) chloride (FeCl₃), to facilitate the thiocyanation of activated arenes. researchgate.net The reaction proceeds under mild conditions and offers high yields and regioselectivity for the para-substituted product of anilines.

The general reaction scheme for these direct thiocyanation methods can be summarized as follows:

Figure 1: General scheme for the direct thiocyanation of 3,5-dimethylaniline.

Conversion from Related Sulfur-Containing Functional Groups

While less common for the primary synthesis of this compound, the conversion from other sulfur-containing functional groups represents a plausible alternative route. For instance, a corresponding thiol (4-amino-3,5-dimethylbenzenethiol) could be converted to the thiocyanate. This can be achieved through cyanation of the thiol. One method involves the reaction of the thiol with a cyanating agent like cyanogen bromide or by using a metal-catalyzed approach.

Another potential precursor is a disulfide. A Selectfluor-initiated cyanation of disulfides to thiocyanates has been developed, employing trimethylsilyl cyanide as the cyanation reagent. This method is presented as an eco-friendly and simple way to synthesize thiocyanates. Although not specifically documented for the target molecule, this methodology could be adapted.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

Solvent Effects on Reaction Outcomes

The choice of solvent plays a crucial role in the outcome of thiocyanation reactions. For the NBS/KSCN system, polar protic solvents like ethanol are often employed. Ethanol is considered an environmentally friendly solvent and can facilitate the formation of the electrophilic thiocyanating agent while being a good solvent for the aniline substrate. Other polar solvents such as methanol and acetic acid have also been reported to be effective for the thiocyanation of aromatic amines. nih.gov In some cases, dipolar aprotic solvents like acetonitrile (B52724) can also be used and have been shown to be effective for certain oxidative thiocyanation reactions. rsc.org The polarity of the solvent can influence the stability of the intermediates and the rate of the reaction.

Catalytic Approaches in Thiocyanate Synthesis

Catalysis offers a pathway to milder reaction conditions and improved efficiency. In the context of thiocyanation, Lewis acids are prominent catalysts. As mentioned, iron(III) chloride has been demonstrated to be an effective catalyst for the activation of N-thiocyanatosaccharin, leading to rapid and high-yielding thiocyanation of anilines. researchgate.net Other Lewis acids could potentially be employed to activate different thiocyanating agents. Furthermore, some methods utilize photocatalysts. For instance, visible-light-induced thiocyanation of various heterocycles and arenes has been achieved using inexpensive organic dyes as photocatalysts in the presence of an oxidant like air. rsc.org Such methods represent a modern and more sustainable approach to C-S bond formation.

Temperature and Pressure Considerations

Most modern methods for the thiocyanation of anilines are conducted under mild temperature conditions, often at room temperature or slightly elevated temperatures (e.g., 40-50 °C). researchgate.net For instance, the FeCl₃-catalyzed thiocyanation with N-thiocyanatosaccharin is typically performed at 40 °C. researchgate.net The use of highly reactive anilines like 3,5-dimethylaniline generally allows for lower reaction temperatures. High temperatures are usually avoided to prevent the formation of side products and polymerization of the aniline starting material. The reactions are typically carried out at atmospheric pressure, as the reagents and intermediates are not highly volatile under the reaction conditions. There is no indication in the reviewed literature that high pressure is necessary or beneficial for the electrophilic thiocyanation of anilines.

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiocyanates. One significant development is the use of mechanochemistry, specifically ball milling, for the thiocyanation of aryl compounds. This solvent-free method uses ammonium persulfate and ammonium thiocyanate as reagents and has been successfully applied to a variety of anilines, affording aryl thiocyanates in good yields with short reaction times. This approach significantly reduces solvent waste and energy consumption.

Interactive Data Tables

Table 1: Comparison of Synthetic Methodologies for Aryl Thiocyanates

| Methodology | Reagents | Catalyst/Conditions | Typical Solvents | Advantages | Disadvantages |

| NBS/KSCN | 3,5-Dimethylaniline, NBS, KSCN | Room Temperature | Ethanol, Methanol, Acetic Acid | Readily available and inexpensive reagents, high regioselectivity. nih.gov | Stoichiometric use of NBS. |

| N-Thiocyanatosaccharin | 3,5-Dimethylaniline, N-Thiocyanatosaccharin | FeCl₃ (catalytic) | Dichloromethane | Mild conditions, high yields, stable thiocyanating agent. researchgate.net | Requires synthesis of the reagent. |

| Mechanochemistry | 3,5-Dimethylaniline, (NH₄)₂S₂O₈, NH₄SCN | Ball Milling | Solvent-free | Green, rapid, solvent-free. | Requires specialized equipment. |

| Photocatalysis | 3,5-Dimethylaniline, NH₄SCN | Organic Dye (e.g., Rose Bengal), Visible Light, Air | Acetonitrile, Dimethyl Carbonate | Uses light as a renewable energy source, mild conditions. rsc.org | May require specific photocatalysts. |

Aqueous Media and Microwave-Assisted Synthesis

The pursuit of greener chemical processes has led to the adoption of alternative energy sources like microwave irradiation and the use of water as a reaction medium, significantly reducing reliance on volatile organic solvents. A particularly effective and environmentally friendly approach for the synthesis of aryl thiocyanates is the solvent-free, microwave-assisted reaction of anilines with ammonium thiocyanate on a solid support like acidic alumina.

This method offers substantial advantages over conventional heating, including a dramatic reduction in reaction time, higher yields, and operational simplicity. The reaction is believed to proceed via the in-situ formation of a thiocyanating agent, which then electrophilically attacks the electron-rich aromatic ring of the aniline derivative. The para-position to the activating amino group is the most favorable site for substitution, leading to the regioselective formation of the desired 4-amino-substituted aryl thiocyanate.

In a typical procedure, the starting material, 3,5-dimethylaniline, is mixed with ammonium thiocyanate and a solid support such as acidic alumina. sid.irresearchgate.net The mixture is then subjected to microwave irradiation for a short period. The solid support not only facilitates the reaction but also simplifies the work-up process. After the reaction is complete, the product can be easily extracted from the solid mixture. This solvent-free approach, combined with the speed of microwave heating, represents a significant advancement in green chemistry for the synthesis of compounds like this compound. sid.irresearchgate.net

Catalyst-Free or Environmentally Benign Catalytic Systems

Developing synthetic methods that proceed without a catalyst or utilize environmentally benign catalytic systems is a cornerstone of green chemistry. These approaches reduce the environmental impact and cost associated with metal catalysts and simplify product purification.

One prominent catalyst-free and solvent-free method is mechanochemical synthesis, which utilizes mechanical energy, such as ball milling, to initiate chemical reactions. nih.gov For the thiocyanation of anilines, this technique involves milling the substrate (3,5-dimethylaniline) with ammonium thiocyanate and an oxidizing agent like ammonium persulfate, often with a grinding auxiliary like silica. nih.gov This method is performed at room temperature and avoids the need for any bulk solvent, making it an exceptionally green alternative. The reaction provides moderate to excellent yields for a variety of aryl compounds. nih.gov

Another approach that aligns with the principles of green chemistry is the use of in situ generated electrophilic thiocyanating agents from readily available and less hazardous precursors. For instance, the reaction of N-bromosuccinimide (NBS) or similar N-bromo reagents with potassium thiocyanate (KSCN) in a more environmentally friendly solvent like ethanol can generate an electrophilic bromine thiocyanate or a related species. This species then reacts with the activated aromatic ring of 3,5-dimethylaniline to yield the target compound. This method avoids the use of harsh reagents and can often be performed under mild conditions, making it an attractive catalyst-free option.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the key functional moieties within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the primary functional groups in 4-Amino-3,5-dimethylphenyl thiocyanate (B1210189): the thiocyanate (-SCN) and the primary aromatic amine (-NH₂).

The thiocyanate group presents a very strong and sharp absorption band due to the C≡N stretching vibration. This band typically appears in a relatively uncongested region of the spectrum, generally between 2100 and 2200 cm⁻¹. nih.govresearchgate.netnih.gov For aromatic thiocyanates, this peak is a key diagnostic marker.

The primary aromatic amine group gives rise to several characteristic bands. orgchemboulder.com

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region. rockymountainlabs.comwpmucdn.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. For aromatic amines, these absorptions are typically found at higher frequencies compared to their aliphatic counterparts. libretexts.org

N-H Bending: A medium to strong scissoring vibration is anticipated in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to produce a strong absorption between 1250 and 1335 cm⁻¹. orgchemboulder.comvscht.cz

Table 1: Predicted FT-IR Vibrational Frequencies for 4-Amino-3,5-dimethylphenyl thiocyanate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3450 - 3400 | Medium |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3360 - 3300 | Medium |

| Thiocyanate (-SCN) | C≡N Stretch | ~2175 - 2140 | Strong, Sharp |

| Amine (-NH₂) | N-H Bend (Scissoring) | ~1650 - 1580 | Medium-Strong |

| Aromatic Ring | C=C Stretch | ~1600 and ~1500 | Medium-Variable |

| Amine (-NH₂) | C-N Stretch | ~1335 - 1250 | Strong |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. The C≡N stretch of the thiocyanate group is typically very intense in Raman spectra, making it an excellent probe for studying molecules containing this group. acs.orgaip.orgaip.org The symmetric vibrations of the substituted benzene (B151609) ring and the C-S stretching vibration also give rise to characteristic Raman signals that can aid in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise carbon-hydrogen framework of this compound. The molecule's symmetry—a plane passing through the amine and thiocyanate groups—simplifies the expected spectra.

The ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry.

Aromatic Protons (Ar-H): The two protons on the aromatic ring (at C2 and C6) are chemically equivalent. They are expected to appear as a single signal (a singlet) in the aromatic region, typically between δ 6.5-8.0 ppm. libretexts.org

Methyl Protons (-CH₃): The two methyl groups are also equivalent. Their six protons will give rise to a single, sharp singlet. The chemical shift for benzylic protons is generally in the δ 2.0-3.0 ppm range. libretexts.org

Amine Protons (-NH₂): The two amine protons are equivalent and typically produce a broad singlet. Its chemical shift can vary (often between δ 3.0-5.0 ppm for aromatic amines) and is dependent on factors like solvent and concentration. libretexts.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Number of Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic (Ar-H) | 2H | ~7.0 - 7.3 | Singlet (s) |

| Amine (-NH₂) | 2H | ~3.5 - 4.5 (variable) | Broad Singlet (br s) |

| Methyl (-CH₃) | 6H | ~2.2 - 2.4 | Singlet (s) |

The symmetry of the molecule means that only five distinct carbon signals are expected in the ¹³C NMR spectrum, plus the signal for the thiocyanate carbon.

Thiocyanate Carbon (-SCN): The carbon of the thiocyanate group has a characteristic chemical shift, typically appearing in the range of δ 109-115 ppm in aqueous or polar solvents. nih.govcdnsciencepub.comniscpr.res.in

Aromatic Carbons (Ar-C):

C-NH₂ (C4): The carbon atom bonded to the electron-donating amine group will be shielded and appear upfield.

C-CH₃ (C3, C5): These two equivalent carbons will produce a single signal.

C-H (C2, C6): These two equivalent carbons will also appear as a single signal.

C-SCN (C1): The carbon bearing the thiocyanate group will have a distinct chemical shift influenced by the sulfur atom and the cyano group.

Methyl Carbons (-CH₃): The two equivalent methyl groups will give a single signal in the aliphatic region of the spectrum, typically δ 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -SCN | ~110 - 115 |

| Ar C-NH₂ | ~145 - 150 |

| Ar C-H | ~128 - 132 |

| Ar C-CH₃ | ~125 - 130 |

| Ar C-SCN | ~115 - 120 |

| -CH₃ | ~18 - 22 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, COSY would primarily confirm the absence of coupling for the aromatic and methyl singlets, which is key structural information consistent with the symmetrical substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond C-H correlations). libretexts.orgyoutube.com It would show correlations between the aromatic proton singlet and its corresponding aromatic carbon signal, and between the methyl proton singlet and the methyl carbon signal.

A correlation between the methyl protons (-CH₃) and the adjacent aromatic carbons (C2/C6, C3/C5, and C4).

Correlations from the aromatic protons (on C2/C6) to the surrounding carbons (C1, C3/C5, and C4). This data allows for the complete and definite assignment of all atoms in the aromatic ring, confirming the substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of ion masses, it provides invaluable data on elemental composition and molecular architecture.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method used to determine the precise molecular mass of a compound with extremely high accuracy. numberanalytics.commeasurlabs.com Unlike low-resolution mass spectrometry which measures nominal mass (to the nearest integer), HRMS can measure mass to several decimal places. This precision allows for the determination of a unique elemental formula from the exact mass, serving as a definitive confirmation of the compound's identity. researchgate.net

For this compound, the molecular formula is established as C₉H₁₀N₂S. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) to form the protonated molecule, [M+H]⁺. The mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, then measures the mass-to-charge ratio (m/z) of this ion with high resolution. The experimentally measured exact mass would be compared against the theoretically calculated mass. A minimal mass error, typically below 5 parts per million (ppm), would unequivocally confirm the elemental composition of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂S |

| Calculated Monoisotopic Mass | 178.0565 Da |

| Ion Species (Protonated) | [C₉H₁₁N₂S]⁺ |

| Calculated m/z for [M+H]⁺ | 179.0637 |

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org This process provides detailed insights into the molecule's connectivity and functional groups by revealing its fragmentation patterns. libretexts.orgnih.gov

In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 179.0637) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would be characteristic of the molecule's structure. Due to the stability of the aromatic ring, the molecular ion peak in the initial mass spectrum is expected to be strong. libretexts.org Plausible fragmentation pathways would involve the cleavage of the bonds associated with the thiocyanate group. Key fragmentation events could include:

Loss of HCN (27 Da): Cleavage within the thiocyanate moiety.

Loss of the thiocyanate radical (•SCN, 58 Da): Cleavage of the C-S bond, leaving a dimethylaniline radical cation.

Cleavage of the S-CN bond: Leading to distinct fragments representing the aryl sulfide (B99878) and the cyanide portions.

Loss of methyl radicals (•CH₃, 15 Da): From the dimethylated phenyl ring.

Analyzing these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the presence and arrangement of the amino, dimethyl, and thiocyanate functional groups on the phenyl ring.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Plausible Lost Fragment |

|---|---|---|---|

| 179.0637 | 152.0534 | 27.0103 | HCN |

| 179.0637 | 121.0862 | 58.0000 | •SCN |

| 179.0637 | 164.0401 | 15.0236 | •CH₃ |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are the most definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography (SCXRD) is the gold standard for molecular structure determination. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision.

While no published crystal structure for this compound is currently available, a hypothetical analysis can be proposed. Obtaining a suitable single crystal would allow for the determination of its unit cell parameters, crystal system, and space group. libretexts.org Small aromatic molecules with similar functional groups often crystallize in common systems such as monoclinic or orthorhombic. researchgate.net The analysis would yield the exact bond lengths and angles of the phenyl ring, the C-S and S-C≡N bonds of the thiocyanate group, and the C-N bond of the amino group, confirming the molecular geometry in the solid state.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å |

| b = 12.0 Å | |

| c = 9.0 Å | |

| Unit Cell Angles | α = 90° |

| β = 95° | |

| γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through SCXRD analysis.

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of intermolecular interactions. The structure of this compound contains several functional groups capable of participating in such interactions, which would be revealed by X-ray diffraction analysis.

The primary amino group (-NH₂) is a strong hydrogen bond donor. It can form hydrogen bonds with suitable acceptors on neighboring molecules. The nitrogen atom of the thiocyanate group (-S-C≡N) is a potential hydrogen bond acceptor, which could lead to the formation of N-H···N hydrogen bonds. The sulfur atom of the thiocyanate group can also act as a weak hydrogen bond acceptor, potentially forming N-H···S interactions. nih.govresearchgate.net Additionally, the aromatic rings could engage in C-H···π and π-π stacking interactions, which further stabilize the crystal lattice. nih.gov A detailed analysis of the crystal structure would quantify the distances and angles of these interactions, providing a comprehensive understanding of the supramolecular assembly.

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | Amino Group (N-H) | Thiocyanate Nitrogen (N≡C) | Forms chains or dimers, significantly influencing crystal packing. |

| Hydrogen Bond | Amino Group (N-H) | Thiocyanate Sulfur (S) | A weaker interaction contributing to the three-dimensional network. nih.gov |

| C-H···π Interaction | Aromatic C-H | Aromatic Ring (π system) | Edge-to-face arrangement of phenyl rings. nih.gov |

| π-π Stacking | Aromatic Ring (π system) | Aromatic Ring (π system) | Face-to-face stacking of phenyl rings, contributing to crystal stability. |

Mechanistic Investigations of Thiocyanate and Aminophenyl Reactivity

Reaction Pathways and Transition State Analysis

The chemical behavior of 4-Amino-3,5-dimethylphenyl thiocyanate (B1210189) is largely dictated by the thiocyanate group and its interaction with the aminophenyl ring. Understanding the potential reaction pathways and the associated energy barriers is crucial for predicting its chemical transformations.

Intramolecular Rearrangements: Thiocyanate to Isothiocyanate Tautomerism

A fundamental reaction of organic thiocyanates is their isomerization to the more thermodynamically stable isothiocyanates. rsc.orgchemrxiv.org This rearrangement is a key consideration in the chemistry of 4-Amino-3,5-dimethylphenyl thiocyanate. The process is understood to proceed through a three-membered ring transition state. acs.org

Table 1: Calculated Activation Barriers for Rearrangement of Acyl/Aroyl Thiocyanates to Isothiocyanates Note: This data is for analogous compounds and is intended to provide a comparative context for the reactivity of this compound.

| Compound | Activation Barrier (kcal/mol) |

| Acetyl thiocyanate | 31 |

| Benzoyl thiocyanate | 30 |

| Thiobenzoyl thiocyanate | 34 |

Data sourced from computational studies on related thiocyanate rearrangements. acs.org

Nucleophilic Reactivity of the Thiocyanate Group

The thiocyanate group (-SCN) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. In the context of this compound, the thiocyanate moiety itself can be subject to nucleophilic attack. Theoretical studies on phenylthiocyanate and its derivatives have explored the reactivity of the cyano carbon, sulfur atom, and aryl carbon with nucleophiles like the methoxide (B1231860) ion. rsc.org

For 4-aminophenylthiocyanate, theoretical calculations suggest that nucleophilic attack is expected to occur preferentially at the cyano carbon. rsc.org The electron-donating nature of the amino group increases the electron density on the aromatic ring and the sulfur atom, potentially making the cyano carbon a more favorable site for nucleophilic attack compared to unsubstituted phenylthiocyanate. The general reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Common nucleophilic substitution reactions involving organic thiocyanates include their conversion to thioethers, disulfides, and thiols. organic-chemistry.org

Electrophilic Reactivity of the Thiocyanate Group

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the strongly electron-donating amino group and the two methyl groups. sci-hub.seresearchgate.net The amino group is a powerful ortho-, para-director. In this molecule, the para position is occupied by the thiocyanate group, and the ortho positions to the amino group are substituted with methyl groups. Therefore, electrophilic attack would be directed to the positions ortho to the amino group, which are already methylated. This substitution pattern makes further electrophilic aromatic substitution on the ring less likely to occur at a different position without displacement of an existing group.

The thiocyanate group itself is generally considered to be deactivating towards electrophilic aromatic substitution. However, the combined activating effect of the amino and methyl groups would dominate the reactivity of the aromatic ring. acs.org

Role of the Amino Group in Reaction Mechanisms

The amino group plays a pivotal role in modulating the reactivity of this compound, influencing both the electronic properties of the molecule and its potential reaction pathways.

Influence of Amino Acidity/Basicity on Reaction Pathways

The amino group in anilines is basic, and its basicity is influenced by the other substituents on the aromatic ring. masterorganicchemistry.com The two methyl groups at the ortho positions to the amino group in this compound will have an electronic effect on the basicity of the amino group. Generally, alkyl groups are electron-donating, which should increase the electron density on the nitrogen atom and thus increase its basicity compared to unsubstituted aniline (B41778).

The basicity of the amino group can be a critical factor in reaction mechanisms. For instance, under acidic conditions, the amino group can be protonated, forming an anilinium ion. This would drastically change the electronic nature of the substituent from strongly activating to deactivating, thereby altering the course of electrophilic reactions. In base-catalyzed reactions, the amino group can act as an internal base or influence the deprotonation of other sites in the molecule.

Intramolecular Cyclization Possibilities Involving the Amino Group and Thiocyanate

The proximity of the amino and thiocyanate groups on the aromatic ring opens up the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic systems. While specific studies on the intramolecular cyclization of this compound are scarce, related reactions have been reported for other substituted anilines and thiocyanates. For instance, the reaction of anilines with thiocyanating agents can sometimes lead to the formation of benzothiazole (B30560) derivatives, particularly when the ortho position is unsubstituted and can be involved in the cyclization. acs.orgnih.gov

In the case of this compound, the ortho positions to the amino group are blocked by methyl groups, which would sterically hinder direct cyclization involving these positions. However, cyclization could potentially occur through other mechanistic pathways, possibly involving the nitrogen of the amino group attacking the carbon of the thiocyanate group, particularly under conditions that favor such intramolecular processes. The feasibility of such cyclizations would depend on the specific reaction conditions, including temperature, catalysts, and the presence of other reagents.

Steric and Electronic Effects of Dimethyl Substitution on Reactivity

The reactivity of "this compound" is intricately governed by the interplay of steric and electronic effects originating from the dimethyl substituents on the aromatic ring. These methyl groups, positioned ortho to the amino group and meta to the thiocyanate group, create a unique electronic environment and spatial arrangement that significantly influences the molecule's behavior in chemical reactions.

The presence of methyl groups at the 3 and 5 positions, which are ortho to the amino (-NH2) group, gives rise to a phenomenon known as the "ortho effect". This effect is a combination of steric and electronic factors that are not observed in the corresponding para or meta isomers.

Steric Hindrance: The primary consequence of the ortho-dimethyl substitution is steric hindrance around the amino group. stackexchange.com These bulky methyl groups can physically impede the approach of reagents to the nitrogen atom. Furthermore, they can force the amino group to twist out of the plane of the benzene (B151609) ring. quora.com This loss of planarity disrupts the conjugation between the nitrogen's lone pair of electrons and the aromatic π-system. A key consequence of this inhibited resonance is an alteration of the basicity and nucleophilicity of the amine compared to aniline or its para-substituted counterparts. stackexchange.comquora.com

Solvation Effects: Steric hindrance from ortho-substituents can also interfere with the solvation of the conjugate acid (anilinium ion) that forms upon protonation of the amino group. stackexchange.com This reduced stabilization through solvation can make the amine a weaker base than might be predicted based on electronic effects alone. stackexchange.com

The electronic character of the substituent groups dictates the electron density distribution across the molecule, thereby controlling the reactivity of the functional groups.

Inductive and Resonance Effects of Methyl Groups: Alkyl groups, such as methyl, are known to be electron-donating. They exert a positive inductive effect (+I), pushing electron density through the sigma bonds to the aromatic ring. They also contribute electron density through hyperconjugation, a type of resonance effect. These combined effects increase the electron density of the benzene ring, making it more nucleophilic and thus more activated towards electrophilic aromatic substitution. youtube.com

Effects of the Amino Group: The amino group is a powerful activating group. youtube.com Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This significantly increases the electron density at the ortho and para positions relative to the amino group.

Combined Activating Influence: In "this compound," the strong resonance donation from the amino group and the inductive/hyperconjugation effects of the two methyl groups work in concert. This makes the aromatic ring exceptionally electron-rich and highly activated.

Influence on Thiocyanate Reactivity: While the ring is activated, the reactivity of the thiocyanate group itself is also influenced. Theoretical studies on the related compound 4-aminophenylthiocyanate suggest that nucleophilic attack is expected to occur preferentially at the cyano carbon rather than the aryl carbon or sulfur atom. rsc.org The high electron density of the dimethyl-substituted ring would further disfavor nucleophilic attack on the ring itself.

The following table summarizes the electronic effects of the substituents on the aromatic ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Amino (-NH2) | 4 | -I (Weak) | +R (Strong) | Strongly Activating |

| Methyl (-CH3) | 3 | +I (Donating) | +R (Hyperconjugation) | Activating |

| Methyl (-CH3) | 5 | +I (Donating) | +R (Hyperconjugation) | Activating |

| Thiocyanate (-SCN) | 1 | -I (Withdrawing) | -R (Weak) | Deactivating |

Solvent and Catalyst Effects on Reaction Mechanisms

The mechanisms of reactions involving aminophenyl thiocyanates, particularly their synthesis via thiocyanation, are highly dependent on the choice of solvent and catalyst. These factors can influence reaction rates, yields, regioselectivity, and even the nature of the reactive intermediates (e.g., ionic vs. radical pathways). researchgate.net

A variety of catalytic systems have been developed for the thiocyanation of aromatic amines, which is a key reaction for synthesizing compounds like "this compound". researchgate.net Solvents commonly employed include polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF), which are effective at solvating the ionic reagents involved. researchgate.netnih.gov

Recent research has focused on developing more environmentally friendly and efficient methods, including the use of heterogeneous catalysts, mechanochemical (solvent-free) approaches, and electrochemical techniques. nih.govrsc.orgacs.org For instance, electrochemical methods can achieve para-selective C-H thiocyanation of aromatic amines under metal- and oxidant-free conditions, often using ammonium (B1175870) thiocyanate in acetonitrile. rsc.org The catalyst and oxidant system is crucial; for example, potassium persulfate (K2S2O8) can mediate thiocyanation without the need for a transition-metal catalyst, suggesting a non-radical, ionic pathway may be involved under certain conditions. researchgate.net

The table below details various catalytic and reaction systems used for the thiocyanation of aromatic compounds, highlighting the diversity of applicable conditions.

| Catalyst / Method | Oxidant / Reagent | Solvent | Key Features |

| Nanomagnetic Fe3O4 | H2O2 / NH4SCN | Not specified | Heterogeneous, efficient, and regioselective. nih.gov |

| Zeolite H-SDUSY | NH4SCN | Acetonitrile | Heterogeneous catalyst providing good yields. researchgate.net |

| Electrochemical | NH4SCN | Acetonitrile | Metal-, oxidant-, and exogenous-electrolyte-free. rsc.org |

| K2S2O8 (Mediator) | KSCN | Acetonitrile | Transition-metal-free synthesis. researchgate.net |

| Mechanochemical | NH4SCN / Oxidant | Solvent-free | Green chemistry approach using ball-milling. nih.govacs.org |

Synthetic Applications and Derivatization in Organic Chemistry

Role as Versatile Synthetic Intermediates

The reactivity of both the aromatic amino group and the thiocyanate (B1210189) group allows "4-Amino-3,5-dimethylphenyl thiocyanate" to serve as a precursor for a range of more complex molecules.

While direct experimental evidence for the use of "this compound" in the synthesis of thiazoles, thiadiazoles, and triazoles is not extensively documented in readily available literature, its structure suggests its potential as a precursor for such sulfur-containing heterocycles. The synthesis of these heterocycles often involves the reaction of a sulfur-containing starting material with a suitable cyclizing agent. organic-chemistry.orgnih.govopenmedicinalchemistryjournal.com

For instance, the amino group of "this compound" could be converted to a thiourea (B124793) derivative. This thiourea could then undergo cyclization with various reagents, such as α-haloketones, to form substituted aminothiazoles. iaea.orgresearchgate.net Similarly, reaction with acid hydrazides under specific conditions could lead to the formation of 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) rings. dergipark.org.trnih.govorganic-chemistry.org The general strategies for the synthesis of these heterocycles are well-established. nih.govqu.edu.sa

A plausible synthetic pathway to a thiazole (B1198619) derivative is outlined below:

| Step | Reactants | Reagent/Conditions | Product |

| 1 | This compound, Benzoyl isothiocyanate | - | N-(4-thiocyanato-2,6-dimethylphenyl)thiourea |

| 2 | N-(4-thiocyanato-2,6-dimethylphenyl)thiourea, Ethyl 2-chloroacetoacetate | Ethanol, Reflux | Ethyl 2-(N-(4-thiocyanato-2,6-dimethylphenyl)carbamothioylamino)-4-methylthiazole-5-carboxylate |

The thiocyanate group of "this compound" can be transformed into other important sulfur-containing functional groups such as thioethers, thiols, and disulfides.

The conversion of organic thiocyanates to thiols can be achieved through reductive cleavage. nih.gov One established method involves the use of an alkali metal, such as sodium, in anhydrous liquid ammonia. google.com This reaction selectively cleaves the carbon-sulfur bond of the thiocyanate to yield the corresponding thiol upon acidification. Another approach utilizes phosphorus pentasulfide (P₂S₅) in a non-reductive method to convert thiocyanates to thiols. nih.gov

Once the corresponding thiol, 4-amino-3,5-dimethylbenzenethiol, is formed, it can be further converted to thioethers or disulfides. Thioethers can be synthesized via nucleophilic substitution of the thiolate with an alkyl halide. Disulfides can be readily prepared by the oxidation of the thiol, for example, through air oxidation or by using mild oxidizing agents like iodine.

A summary of these transformations is presented in the following table:

| Transformation | Starting Material | Reagents/Conditions | Product |

| Thiol Synthesis | This compound | 1. Na, liquid NH₃ 2. H₃O⁺ | 4-Amino-3,5-dimethylbenzenethiol |

| Thioether Synthesis | 4-Amino-3,5-dimethylbenzenethiol | 1. Base (e.g., NaOH) 2. Alkyl halide (R-X) | 4-Amino-3,5-dimethylphenyl alkyl sulfide (B99878) |

| Disulfide Synthesis | 4-Amino-3,5-dimethylbenzenethiol | Mild oxidizing agent (e.g., I₂, air) | Bis(4-amino-3,5-dimethylphenyl) disulfide |

Aryl thiocyanates are known to isomerize to their more stable isothiocyanate counterparts, often under thermal conditions. researchgate.net This rearrangement involves the migration of the aryl group from the sulfur to the nitrogen atom of the thiocyanate moiety. While specific conditions for the isomerization of "this compound" are not detailed, general procedures for this type of transformation suggest that heating the compound, possibly in the presence of a catalyst, would yield 4-amino-3,5-dimethylphenyl isothiocyanate. organic-chemistry.orgrsc.orgchemrxiv.org This transformation is significant as isothiocyanates are valuable intermediates in the synthesis of various nitrogen and sulfur-containing compounds, including thioureas and heterocyclic systems.

The thiocyanate functionality of "this compound" serves as a handle for the introduction of more complex and synthetically useful functional groups.

Trifluoromethylthiolates: The amino group of "this compound" can be converted to a diazonium salt. In a Sandmeyer-type reaction, this diazonium salt can then be reacted with a source of thiocyanate and a trifluoromethylating reagent, such as the Ruppert-Prakash reagent (TMSCF₃), in the presence of a copper catalyst to yield the corresponding aryl trifluoromethyl thioether. rsc.orgacs.org This provides a direct method for the introduction of the trifluoromethylthio (SCF₃) group, which is of significant interest in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. tcichemicals.comnih.gov

Phosphonothioates: The thiocyanate group can be converted to a phosphonothioate. researchgate.net This transformation can be achieved by reacting the thiocyanate with a phosphine (B1218219) oxide, such as diphenylphosphine (B32561) oxide, in the presence of a base. researchgate.net This reaction provides access to organophosphorus compounds containing a P-S-C linkage.

The following table summarizes these synthetic applications:

| Desired Functional Group | Synthetic Approach | Key Reagents |

| Aryl trifluoromethyl thioether | Sandmeyer trifluoromethylthiolation | NaNO₂, H⁺; NaSCN, CuSCN, TMSCF₃ |

| Phosphonothioate | Nucleophilic substitution | Diphenylphosphine oxide, Base (e.g., DBU) |

Derivatization for Advanced Analytical Techniques

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique for visualizing the spatial distribution of molecules in tissue samples. However, the detection of small molecules like endogenous amines can be challenging due to their poor ionization efficiency. nih.gov Chemical derivatization is a common strategy to overcome this limitation. nih.govtandfonline.comresearchgate.net

"this compound", containing a primary aromatic amino group, is a suitable candidate for such derivatization. researchgate.net The amino group can react with various derivatizing agents to introduce a tag that enhances ionization efficiency and improves the signal-to-noise ratio in mass spectrometry. nih.gov For example, reagents that introduce a permanently charged moiety or a group with high proton affinity are often employed. While the thiocyanate group itself can interact with certain metal ions, its direct role in enhancing detectability in MALDI-IMS is less established compared to the derivatization of the amino group. nih.govresearchgate.net

Common derivatization strategies for primary amines in the context of MALDI-IMS are presented below:

| Derivatization Reagent Class | Example Reagent | Reaction Type | Purpose |

| Aldehydes/Ketones | 4-Hydroxy-3-methoxycinnamaldehyde (Coniferyl aldehyde) | Schiff base formation | Improved sensitivity and specificity |

| Pyrylium Salts | 2,4-Diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) | Formation of a permanently charged pyridinium (B92312) salt | Enhanced ionization efficiency |

Reagents for Chemical Labeling and Probing

While direct applications of this compound as a chemical labeling or probing agent are not extensively documented in the current literature, the inherent reactivity of the thiocyanate functional group suggests its potential in this field. Thiocyanates can serve as precursors for the introduction of a sulfur-containing label onto biomolecules. The thiocyanate group can react with nucleophiles, although it is generally less reactive than its isothiocyanate isomer.

The primary amino group on the phenyl ring of this compound offers a convenient handle for the attachment of reporter molecules, such as fluorophores or biotin. Following the conjugation of a reporter group to the amino moiety, the modified thiocyanate could potentially be used to label molecules containing thiol groups through a disulfide exchange-like mechanism, although this reactivity is not as common for thiocyanates as it is for other sulfur-containing groups.

The general strategy for the development of fluorescent probes often involves a fluorophore and a recognition site. In the context of this compound, the amino group could be functionalized to incorporate a fluorophore, while the thiocyanate group could act as a reactive site for detecting specific analytes, such as biological thiols, under particular reaction conditions.

| Potential Labeling Strategy | Functional Group | Description |

| Fluorophore Attachment | Amino Group | The primary amine can be acylated or alkylated with a fluorophore-containing reagent. |

| Biomolecule Conjugation | Thiocyanate Group | The thiocyanate could potentially react with highly nucleophilic groups like thiols on proteins or other biomolecules. |

Chiral Derivatization for Stereochemical Analysis

The stereochemical analysis of chiral compounds, particularly amines and amino acids, is frequently accomplished by derivatization with a chiral derivatizing agent (CDA) to form diastereomers that can be separated and quantified using chromatographic techniques like HPLC. nih.govresearchgate.net Isothiocyanates are a well-established class of CDAs for this purpose. researchgate.net

Organic thiocyanates can often be isomerized to the more reactive isothiocyanates. This isomerization suggests a potential, albeit indirect, application for this compound in stereochemical analysis. The compound could be converted to the corresponding 4-amino-3,5-dimethylphenyl isothiocyanate. This isothiocyanate, if made chiral through derivatization of its amino group with a chiral auxiliary, could then be used to react with enantiomeric mixtures of amines or amino acids to form diastereomeric thioureas. The relative amounts of these diastereomers can then be determined, allowing for the calculation of the enantiomeric excess of the original analyte.

The general reaction for chiral derivatization of an amine with an isothiocyanate is shown below:

R-NH₂ + R'-NCS → R-NH-C(=S)-NH-R' (Chiral Amine + Chiral Isothiocyanate → Diastereomeric Thioureas)

| Chiral Derivatizing Agent (CDA) Type | Reactive Group | Application in Stereochemical Analysis |

| Isothiocyanates | -N=C=S | React with chiral amines and amino acids to form diastereomeric thioureas, which can be separated by HPLC. researchgate.net |

| Potential application of this compound | -SCN (precursor) | Isomerization to the isothiocyanate, followed by reaction with chiral analytes. |

Advanced Synthetic Strategies Utilizing the Compound

The unique combination of functional groups in this compound makes it a potentially valuable building block in more complex synthetic strategies.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are highly efficient tools in organic synthesis. Ammonium (B1175870) thiocyanate is a known participant in MCRs for the synthesis of various heterocyclic compounds, such as thiophenes. nih.gov

Given this precedent, this compound could potentially be utilized in MCRs in several ways:

As a thiocyanate source: It could act as a nucleophile, providing the thiocyanate moiety to the reaction.

As an aniline (B41778) derivative: The amino group could participate in the reaction, for example, by forming an imine intermediate which then undergoes further transformations.

An example of a multicomponent reaction involving ammonium thiocyanate is the one-pot synthesis of thiophene (B33073) derivatives from enaminones, acyl chlorides, and α-halocarbonyls. nih.gov While not a direct use of the title compound, this illustrates the potential of the thiocyanate functionality in such reactions.

| Reactant | Role in MCR | Potential Product Class |

| Ammonium Thiocyanate | Nucleophilic thiocyanate source | Thiophenes, thiazoles, and other sulfur-containing heterocycles nih.gov |

| This compound | Potential thiocyanate and/or amine source | Substituted nitrogen and sulfur-containing heterocycles |

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. The thiocyanate group is known to participate in such reaction sequences. For instance, visible-light-promoted radical cascade cyclizations of heterocyclic ketene (B1206846) aminals with thiocyanates have been developed to produce functionalized fused 2-iminothiazolines. nih.gov Another example is the electrochemical thiocyanation/cyclization cascade to access thiocyanato-containing benzoxazines. mdpi.com

These examples highlight the potential for this compound to be employed in cascade reactions. The thiocyanate group could be involved in a radical-initiated cyclization, or the amino group could act as an internal nucleophile to trap a reactive intermediate generated in an earlier step of the cascade. The specific substitution pattern of the aromatic ring would influence the regiochemical outcome of any intramolecular cyclization steps.

| Cascade Reaction Type | Initiation | Role of Thiocyanate | Potential Product |

| Radical Cascade nih.gov | Visible Light | Radical acceptor/precursor | Fused heterocyclic systems |

| Electrochemical Cascade mdpi.com | Anodic Oxidation | Source of thiocyanate radical | Functionalized benzoxazines |

Stereoselective and Regioselective Transformations

The regiochemical outcome of reactions involving this compound would be governed by the directing effects of the substituents on the aromatic ring. The amino group is a strong activating group and is ortho-, para-directing. The two methyl groups are also activating and ortho-, para-directing. In this compound, the para position to the amino group is occupied by the thiocyanate group. The positions ortho to the amino group are sterically hindered by the adjacent methyl groups. Therefore, electrophilic aromatic substitution reactions would likely occur at the positions ortho to the thiocyanate group, if the reaction conditions are suitable.

While there is extensive literature on the regioselective synthesis of aryl thiocyanates via electrophilic thiocyanation of activated arenes, jchemlett.comjchemlett.comacs.org there is less information on the subsequent regioselective transformations of these compounds. However, the thiocyanate group itself can be transformed into various other sulfur-containing functional groups, and these transformations can be influenced by the electronic nature of the aromatic ring.

There is currently a lack of specific information in the literature regarding stereoselective transformations involving this compound.

| Transformation Type | Controlling Factors | Potential Outcome |

| Electrophilic Aromatic Substitution | Directing effects of amino and methyl groups | Substitution at positions ortho to the thiocyanate group. |

| Nucleophilic Aromatic Substitution | Generally disfavored on electron-rich rings | Unlikely without a strong electron-withdrawing group. |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The synthesis of aryl thiocyanates, including 4-Amino-3,5-dimethylphenyl thiocyanate (B1210189), is a well-established field, yet there remains a substantial need for the development of more efficient, sustainable, and cost-effective synthetic methodologies. researchgate.net Future research should focus on moving beyond traditional methods, which often rely on harsh reagents or produce significant waste.

Key research objectives include:

Green Chemistry Approaches: Developing syntheses that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation. Microwave-assisted synthesis, for example, has been shown to be a practical, rapid, and efficient method for the nucleophilic substitution to produce thiocyanates in aqueous media. organic-chemistry.org

Catalytic Systems: Investigating novel transition-metal or organocatalytic systems to improve yield, selectivity, and reaction conditions. Copper-catalyzed cross-coupling of arylboronic acids with KSCN represents a promising route. organic-chemistry.org Electrosynthesis offers another modern approach, providing a pathway to thiocyanates from thiols or thiophenols without the need for external oxidants. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. Methods that create thiocyanates through C-O bond cleavage of alcohols with ammonium (B1175870) thiocyanate are being explored for their high efficiency. organic-chemistry.org

Challenges in this area involve overcoming the chemoselectivity issues associated with the ambident nature of the thiocyanate ion, which can lead to the formation of isothiocyanate isomers. researchgate.net Furthermore, developing catalysts that are both highly active and reusable is crucial for industrial scalability.

| Research Direction | Key Methodologies | Primary Challenge |

|---|---|---|

| Green Synthesis | Aqueous media, Microwave-assisted reactions, Flow chemistry | Solubility and reactivity of substrates in green solvents |

| Advanced Catalysis | Transition-metal catalysis (e.g., Cu, Au), Organocatalysis, Electrocatalysis | Catalyst stability, cost, and selectivity control (thiocyanate vs. isothiocyanate) |

| Atom-Economical Routes | C-H/C-O functionalization, Multicomponent reactions | Achieving high regioselectivity and functional group tolerance |

Exploration of Undiscovered Reactivity Patterns

The thiocyanate group is a versatile functional group capable of undergoing a wide array of chemical transformations. nih.gov For 4-Amino-3,5-dimethylphenyl thiocyanate, the interplay between the thiocyanate, the amino group, and the aromatic ring presents opportunities for discovering novel reactivity.

Future research should explore:

Intramolecular Cyclizations: The proximity of the amino and thiocyanate groups could be exploited to synthesize novel heterocyclic systems, such as benzothiazoles or other sulfur- and nitrogen-containing fused rings. The mechanism of such reactions, potentially proceeding through Michael-type additions followed by intramolecular substitution, warrants detailed investigation. nih.gov

Controlled Transformations of the Thiocyanate Moiety: Developing selective methods to convert the -SCN group into other sulfur-containing functionalities (e.g., thiols, sulfides, sulfonyl chlorides) while preserving the aminophenyl scaffold.

Reactions involving the Aromatic Ring: Investigating electrophilic or nucleophilic aromatic substitution reactions to further functionalize the phenyl ring, leveraging the directing effects of the amino and methyl groups.

A significant challenge is controlling the regioselectivity and chemoselectivity of these transformations, given the multiple reactive sites within the molecule.

Advancements in Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound, computational modeling can provide invaluable insights that guide experimental work.

Key areas for future computational research include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other high-level quantum chemical methods to model reaction pathways for both its synthesis and subsequent transformations. nih.gov Such studies can identify transition states, calculate activation energies, and explain observed selectivities. rsc.org

Property Prediction: Calculating key physicochemical properties, such as electronic structure, vibrational frequencies, and spectroscopic characteristics. This data can aid in the identification of reaction intermediates and products. rsc.org

Virtual Screening: Modeling the interaction of this compound and its derivatives with biological targets to predict potential bioactivity, guiding the design of new therapeutic agents or functional materials.

The primary challenge lies in the accuracy of computational models. Validating theoretical predictions with experimental data is essential to ensure the reliability of the computational results. rsc.org

Integration of this compound into Complex Molecule Synthesis

The unique combination of functional groups makes this compound an attractive building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

Future research should focus on:

Synthesis of Bioactive Heterocycles: Using the compound as a precursor for novel thiophene (B33073), pyrimidine, or thiazole (B1198619) derivatives, which are common scaffolds in medicinal chemistry. researchgate.netnih.gov The thiocyanate group can serve as a linchpin in multicomponent reactions to construct these complex rings. researchgate.net

Development of Functional Materials: Incorporating the this compound unit into polymers or other macromolecules to create materials with specific optical, electronic, or binding properties. The sulfur and nitrogen atoms can act as coordination sites for metal ions.

Bioconjugation: Exploring the use of the thiocyanate or amino group to attach the molecule to biomacromolecules like proteins or nucleic acids, potentially for use as probes or reporters. nih.gov

The main challenge is to develop robust and selective reactions that allow for the seamless integration of this building block into larger, multifunctional molecules without undesirable side reactions.

Application of In-line Monitoring and Chemometrics for Process Understanding

To transition novel synthetic routes from the laboratory to industrial production, a deep understanding of reaction kinetics and mechanisms is required. In-line monitoring techniques, coupled with chemometric analysis, provide a powerful framework for achieving this.

Future directions include:

Real-Time Reaction Monitoring: Implementing in-line spectroscopic methods, such as Fourier Transform Infrared (FT-IR) or Raman spectroscopy, to track the concentrations of reactants, intermediates, and products in real-time during the synthesis of this compound. rsc.org

Chemometric Data Analysis: Applying multivariate data analysis techniques, like Independent Component Analysis (ICA), to deconvolve complex spectroscopic data. rsc.org This can help identify unknown intermediates and determine their concentration profiles, providing a detailed picture of the reaction mechanism.

Process Optimization: Using the kinetic and mechanistic data obtained from in-line monitoring to optimize reaction parameters (e.g., temperature, catalyst loading, reactant addition rates) for improved yield, purity, and safety.

A key challenge is the initial setup and calibration of the in-line analytical instrumentation and the development of robust chemometric models capable of handling the complexity of the chemical system.

| Compound Name |

|---|

| This compound |

| Ammonium thiocyanate |

| Arylboronic acids |

| Benzothiazoles |

| Isothiocyanates |

| Potassium thiocyanate (KSCN) |

| Pyrimidines |

| Sulfonyl chlorides |

| Sulfides |

| Thiazoles |

| Thiophenes |

| Thiols |

Q & A

Intermediate Research Question

- Ion chromatography (IC) : Thiocyanate-specific columns (e.g., Thermo Scientific AS11-HC) with suppressed conductivity detection (LOD = 0.1 ppm) .

- Colorimetric assays : Ferric nitrate reagent forms red Fe(SCN) complexes (λ = 450 nm) for rapid screening .

What role does this compound play in synthesizing high-energy materials?

Advanced Research Question

The compound serves as a precursor for nitrogen-rich heterocycles (e.g., 1,2,4-triazoles) in explosives or propellants:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.